4-(3,4-Dimethylbenzoyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-4-12(9-11(10)2)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMFPONENJIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3,4 Dimethylbenzoyl Morpholine and Its Analogs
Retrosynthetic Strategies for the 4-(3,4-Dimethylbenzoyl)morpholine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide bond, as this is a common and reliable bond-forming reaction. This approach identifies two primary synthons: a 3,4-dimethylbenzoyl cation and a morpholinyl anion.
These synthons correspond to readily available chemical reagents. The 3,4-dimethylbenzoyl cation can be generated from 3,4-dimethylbenzoic acid or its more reactive derivative, 3,4-dimethylbenzoyl chloride. The morpholinyl anion is effectively represented by morpholine (B109124) itself, a common secondary amine. This straightforward retrosynthetic analysis forms the basis for the most common synthetic approaches to this class of compounds.
Conventional Synthetic Approaches to the Morpholine Moiety
The formation of the morpholine moiety in this compound is a well-established process in organic synthesis. The most prevalent method involves the creation of an amide bond between a derivative of 3,4-dimethylbenzoic acid and morpholine.
Amidation Reactions and Acyl Transfer Techniques
Amidation is the cornerstone of synthesizing this compound. This reaction typically involves the coupling of an activated form of 3,4-dimethylbenzoic acid with morpholine. A common and efficient method is the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base. unacademy.comquora.com In this case, 3,4-dimethylbenzoyl chloride would be reacted with morpholine, often in a two-phase solvent system with an aqueous base to neutralize the hydrochloric acid byproduct. unacademy.com
Alternatively, the carboxylic acid can be reacted directly with the amine, though this often requires heat and sometimes a catalyst to drive the dehydration reaction. chemguide.co.uk The direct thermal condensation of a carboxylic acid and an amine is a classic method for amide synthesis. bohrium.com
Role of Activating Reagents in Benzoylation of Morpholine
To facilitate the amidation reaction, especially when starting from the less reactive 3,4-dimethylbenzoic acid, activating reagents are frequently employed. These reagents convert the carboxylic acid into a more electrophilic species, thus promoting the nucleophilic attack by the morpholine nitrogen.
Common activating reagents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid into the highly reactive 3,4-dimethylbenzoyl chloride. ucl.ac.uk Other coupling agents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or uronium salts like HATU, are also widely used, particularly in laboratory-scale syntheses, to promote amide bond formation by generating an activated intermediate in situ. ucl.ac.uk However, for larger-scale production, lower-cost reagents like thionyl chloride are often preferred. ucl.ac.uk The choice of activating reagent can be critical in optimizing reaction yields and purity.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. mdpi.com The synthesis of this compound can be made more sustainable by adopting these principles.
Solvent-Free and Environmentally Benign Catalytic Systems
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Many amidation reactions can be performed under solvent-free conditions, often with simple grinding of the reactants or gentle heating. bohrium.comresearchgate.netresearchgate.netresearchgate.net This approach not only reduces waste but can also lead to faster reaction times and easier product isolation. mindomo.com
The use of environmentally benign and reusable catalysts is another important strategy. For instance, boric acid has been shown to be an effective catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. bohrium.comresearchgate.net Other research has explored the use of ceric ammonium (B1175870) nitrate (B79036) as a catalyst in microwave-assisted, solvent-free direct amidation. mdpi.com Copper(II) oxide has also been reported as a mild and efficient catalyst for the acylation and benzoylation of amines under solvent-free conditions. tsijournals.com The development of photocatalysts, such as covalent organic frameworks (COFs), offers a promising avenue for sustainable amide synthesis from alcohols under mild conditions. dst.gov.in
| Catalyst System | Reaction Conditions | Advantages |
| Boric Acid | Solvent-free, heating | Simple, readily available catalyst, quick reaction. bohrium.comresearchgate.net |
| Ceric Ammonium Nitrate (CAN) | Microwave, solvent-free | Rapid, efficient, catalyst can be easily separated. mdpi.com |
| Copper(II) Oxide | Solvent-free, room temperature | Mild, neutral conditions, reusable catalyst. tsijournals.com |
| Covalent Organic Framework (COF) | Red light irradiation | Mild conditions, high efficiency, recyclable. dst.gov.in |
Atom Economy and Process Intensification in this compound Production
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comresearchgate.net Reactions with high atom economy, such as addition reactions, are inherently "greener" as they generate less waste. researchgate.net The synthesis of this compound from 3,4-dimethylbenzoyl chloride and morpholine has a good atom economy, with the only byproduct being hydrochloric acid, which is typically neutralized by a base. Direct amidation of the carboxylic acid with morpholine has an even better theoretical atom economy, with water being the only byproduct.
Process intensification focuses on developing smaller, more efficient, and safer manufacturing processes. acs.org For the production of amides like this compound, this can involve using continuous flow reactors instead of traditional batch reactors. Continuous processing can offer better control over reaction parameters, leading to higher yields and purity, and can be a more sustainable option for large-scale production. acs.org
Optimized Reaction Conditions and Yield Enhancement Strategies for this compound
The primary route for synthesizing this compound is the acylation of morpholine with 3,4-dimethylbenzoyl chloride. This reaction is a variation of the well-known Schotten-Baumann reaction. Optimization of this process focuses on maximizing the yield and purity of the final product by carefully controlling reaction parameters such as solvent, temperature, and the presence of a base.
A common and effective method involves the reaction of morpholine with 3,4-dimethylbenzoyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534), in an aprotic solvent like dichloromethane (B109758). The triethylamine acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, thus driving the equilibrium towards the product.
Detailed Synthetic Procedure:
A representative procedure for a similar amidation involves dissolving morpholine and triethylamine in dichloromethane at ambient temperature. chemspider.com To this stirred solution, 3,4-dimethylbenzoyl chloride is added slowly. The careful addition is crucial to manage the exothermic nature of the reaction and to prevent the solvent from boiling. chemspider.com Following the addition, the reaction mixture is typically stirred for a period to ensure completion. A subsequent aqueous workup is performed to remove the triethylammonium (B8662869) chloride salt and any unreacted starting materials. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary. A high yield of over 90% can be anticipated for this type of reaction under optimized conditions. chemspider.com
Table 1: Optimized Reaction Parameters for the Synthesis of this compound
| Parameter | Optimized Condition | Rationale |
| Acylating Agent | 3,4-Dimethylbenzoyl chloride | Provides the desired 3,4-dimethylbenzoyl moiety. |
| Amine | Morpholine | The secondary amine nucleophile for the acylation. |
| Base | Triethylamine (1.2 equivalents) | Neutralizes the HCl byproduct, preventing protonation of the morpholine and driving the reaction forward. chemspider.com |
| Solvent | Dichloromethane | Aprotic solvent that dissolves reactants and does not participate in the reaction. chemspider.com |
| Temperature | Ambient Temperature | Sufficient for the reaction to proceed efficiently without promoting side reactions. chemspider.com |
| Reaction Time | 1-2 hours | Generally sufficient for the completion of the acylation. chemspider.com |
| Work-up | Aqueous wash | To remove water-soluble byproducts and impurities. chemspider.com |
Yield Enhancement Strategies:
To further enhance the yield and purity of this compound, several strategies can be employed:
Purity of Reactants: Using highly pure morpholine and 3,4-dimethylbenzoyl chloride is critical to minimize the formation of impurities.
Stoichiometry: A slight excess of the morpholine can be used to ensure the complete consumption of the more valuable acyl chloride. Conversely, a slight excess of the acylating agent can also be used, with the unreacted portion being removed during workup.
Alternative Bases: While triethylamine is common, other non-nucleophilic bases such as diisopropylethylamine (DIPEA) or pyridine (B92270) can also be used. The choice of base can sometimes influence the reaction rate and the ease of purification.
Catalysis: While typically not necessary for such a facile reaction, the use of a catalyst could be explored for analogs with less reactive acylating agents. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is a known acylation catalyst that can accelerate the reaction.
Purification Method: Column chromatography on silica (B1680970) gel is an effective method for purifying the final product and removing any minor impurities, although a high-yielding reaction may produce a product of sufficient purity after a simple workup.
Large-Scale Synthesis Considerations for this compound
Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Key Considerations for Scale-Up:
Heat Management: The acylation reaction is exothermic. On a large scale, the heat generated can be significant and must be effectively managed to prevent runaway reactions and ensure product quality. This often involves the use of jacketed reactors with controlled cooling systems.
Reagent Addition: The rate of addition of the 3,4-dimethylbenzoyl chloride becomes even more critical at a larger scale to control the reaction temperature. Automated dosing systems are often employed to ensure a slow and consistent addition rate.
Solvent Selection and Recovery: While dichloromethane is a suitable solvent for laboratory-scale synthesis, its use in large-scale production may be subject to environmental and safety regulations. Alternative solvents with higher boiling points and better safety profiles, such as toluene (B28343) or methyl isobutyl ketone (MIBK), might be considered. A robust solvent recovery and recycling program is also essential for economic and environmental reasons.
Work-up and Isolation: Large-scale work-up procedures need to be adapted to handle large volumes. This may involve using larger extraction vessels, centrifuges for phase separation, and industrial-scale filtration equipment. Crystallization is often the preferred method for isolation and purification on a large scale as it can be more cost-effective and scalable than chromatography.
Process Safety: A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks associated with the process, including the handling of corrosive reagents like 3,4-dimethylbenzoyl chloride and flammable solvents.
Economic Viability: The cost of raw materials, energy consumption, and waste disposal are all critical factors in the economic viability of a large-scale process. Optimizing the process to maximize yield, minimize reaction time, and reduce waste is paramount. A patent for a more energy-efficient and productive large-scale synthesis of a morpholine derivative highlights the importance of shorter time cycles and higher operating concentrations. google.com
Table 2: Comparison of Laboratory vs. Large-Scale Synthesis Parameters
| Parameter | Laboratory Scale | Large-Scale Considerations |
| Reactor | Glass flask | Jacketed glass-lined or stainless steel reactor |
| Temperature Control | Stir plate, ice bath | Reactor cooling/heating jacket, automated control |
| Reagent Addition | Manual (e.g., dropping funnel) | Automated dosing pumps |
| Solvent | Dichloromethane | Evaluation of alternative, safer solvents (e.g., Toluene, MIBK) |
| Purification | Column Chromatography | Crystallization, Distillation |
| Process Control | Manual monitoring | Process Analytical Technology (PAT), automated control systems |
| Safety | Fume hood, personal protective equipment | Comprehensive HAZOP analysis, engineered safety controls |
Advanced Structural Elucidation and Conformational Analysis of 4 3,4 Dimethylbenzoyl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Environment Studies
NMR spectroscopy serves as a primary tool for elucidating the molecular structure of 4-(3,4-Dimethylbenzoyl)morpholine in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a detailed map of the atomic connectivity and spatial arrangement can be constructed.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. In a typical ¹H NMR spectrum, the morpholine (B109124) protons exhibit characteristic signals corresponding to the axial and equatorial positions, often appearing as complex multiplets due to mutual coupling. The protons on the dimethylbenzoyl group appear in the aromatic region, with their splitting patterns revealing their substitution pattern. The two methyl groups on the aromatic ring are expected to appear as distinct singlets in the aliphatic region.
Based on data from analogous compounds such as 4-(p-tolyl)benzoylmorpholine, the expected chemical shifts for this compound can be predicted. rsc.org The morpholine protons adjacent to the oxygen atom typically resonate further downfield (around 3.7 ppm) compared to those adjacent to the nitrogen atom due to the deshielding effect of the oxygen. The amide linkage restricts rotation, often leading to magnetic non-equivalence for the morpholine protons, resulting in distinct signals for those on either side of the ring.
To definitively assign these signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, confirming the connectivity within the morpholine ring and the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
Predicted ¹H and ¹³C NMR Data for this compound
Predicted values are based on established NMR principles and data from structurally similar compounds.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic-H | ~7.2-7.4 | m | 3H, Phenyl ring |
| Morpholine-H | ~3.5-3.8 | m | 8H, Morpholine ring |
| Methyl-H | ~2.3 | s | 6H, 2 x Ar-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl-C | ~170 | C=O |
| Aromatic-C | ~127-140 | Phenyl ring |
| Morpholine-C | ~67 (O-CH₂) | Morpholine ring |
| Morpholine-C | ~43-48 (N-CH₂) | Morpholine ring |
| Methyl-C | ~20 | Ar-CH₃ |
While COSY, HSQC, and HMBC establish covalent bonding, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the through-space proximity of nuclei, providing critical insights into the molecule's preferred conformation in solution.
The key conformational feature of interest in this compound is the orientation of the 3,4-dimethylbenzoyl group relative to the morpholine ring. Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to distinct spatial arrangements. NOESY/ROESY experiments can differentiate between possible conformers by detecting protons that are close in space (typically < 5 Å), even if they are not directly connected through bonds.
For example, a NOESY experiment would be expected to show cross-peaks between the aromatic proton at the 2-position of the benzoyl ring and specific protons on the morpholine ring. The observation of such correlations would confirm the spatial proximity and help define the torsional angle between the aromatic ring and the amide plane. Similarly, correlations between the aromatic proton at the 6-position and other morpholine protons would further refine the conformational model. These experiments are essential for building a detailed 3D model of the molecule as it exists in solution.
Vibrational Spectroscopy (IR and Raman) for Functional Group Dynamics and Intermolecular Interactions
IR Spectroscopy : The IR spectrum of this compound is expected to be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing in the range of 1630-1680 cm⁻¹. Other key absorptions include the C-H stretching vibrations for the aromatic and methyl groups (around 2900-3100 cm⁻¹) and the characteristic C-O-C asymmetric stretching of the morpholine ether linkage (around 1115 cm⁻¹).
Raman Spectroscopy : Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C-C bonds and methyl groups also gives rise to distinct Raman signals.
By analyzing the precise frequencies and intensities of these bands, information about the electronic environment and potential intermolecular interactions, such as weak hydrogen bonds involving the carbonyl oxygen, can be inferred.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Amide C=O Stretch | 1630 - 1680 | IR (Strong) |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman (Strong) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₃H₁₇NO₂), the calculated exact mass is 219.1259 g/mol . HRMS analysis would confirm this mass to within a few parts per million, validating the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pattern of the molecule. The most likely fragmentation pathway involves the cleavage of the amide bond, which is typically the weakest bond in the structure. This would lead to two primary fragment ions:
The 3,4-dimethylbenzoyl cation ([C₉H₉O]⁺) with an m/z of 133.06.
The morpholine cation ([C₄H₈N]⁺) with an m/z of 70.06, or a related fragment.
Analyzing these fragmentation patterns provides corroborating evidence for the proposed molecular structure.
Predicted Mass Spectrometry Data for this compound
| Species | Formula | Calculated m/z |
|---|---|---|
| Molecular Ion [M]⁺ | [C₁₃H₁₇NO₂]⁺ | 219.1259 |
| Fragment 1 | [C₉H₉O]⁺ | 133.0648 |
X-ray Crystallography for Solid-State Architecture and Supramolecular Organization of this compound
While NMR provides information on the solution-state structure, X-ray crystallography offers a precise and definitive picture of the molecule's conformation and arrangement in the solid state. Although a crystal structure for this compound is not publicly available, analysis of closely related structures, such as (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone, provides insight into its likely solid-state characteristics. researchgate.net
In the crystal lattice, molecules of this compound would arrange themselves to maximize packing efficiency and stabilize the structure through various intermolecular interactions. Given the absence of strong hydrogen bond donors (like N-H or O-H), the packing would be primarily governed by weaker interactions:
C-H···O Hydrogen Bonds : The carbonyl oxygen is a potent hydrogen bond acceptor. It is highly probable that weak hydrogen bonds would form between this oxygen and C-H groups from the morpholine or aromatic rings of neighboring molecules. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov
π-π Stacking : The electron-rich 3,4-dimethylbenzoyl rings may engage in offset π-π stacking interactions with adjacent aromatic rings, further stabilizing the crystal lattice.
The specific arrangement and nature of these supramolecular interactions dictate the final crystal packing and the macroscopic properties of the solid material.
Conformational Analysis in the Crystalline State
The precise three-dimensional arrangement of this compound in the solid phase is determined through single-crystal X-ray diffraction. While specific crystallographic data for this compound is not available in the reviewed literature, its conformational properties can be reliably inferred from studies of closely related structures, such as N-benzoyl-morpholine-4-carbothioamide and other substituted morpholine derivatives. researchgate.netotago.ac.nz
The morpholine ring is consistently found to adopt a stable chair conformation in the crystalline state. researchgate.netotago.ac.nziucr.orgnih.gov This conformation minimizes torsional strain and steric interactions between the ring atoms. The benzoyl moiety is connected to the morpholine ring via a tertiary amide linkage. The C-N amide bond typically possesses a significant degree of double-bond character, resulting in a planar geometry for the amide group (O=C-N).
For illustrative purposes, the table below presents typical crystallographic parameters for a related compound, N-benzoyl-morpholine-4-carbothioamide, which demonstrates the characteristic chair conformation of the morpholine ring. otago.ac.nz
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 2₁ |
| a (Å) | 22.2226 (9) |
| b (Å) | 11.7520 (3) |
| c (Å) | 24.9361 (8) |
| β (°) | 111.054 (4) |
| V (ų) | 6077.6 (4) |
| Z | 20 |
| Morpholine Conformation | Chair |
| Benzene (B151609) Ring Conformation | Planar |
| Data for N-benzoyl-morpholine-4-carbothioamide as a representative example. otago.ac.nz |
Chiroptical Spectroscopy (CD/ORD) for Chiral Analogs of this compound
The parent compound, this compound, is achiral and therefore does not exhibit optical activity; it will not produce a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. However, the study of chiral analogs is crucial for understanding stereochemical requirements in various applications, such as pharmacology. nih.gov
Chirality can be introduced into the this compound scaffold in several ways. For instance, substitution at the C2, C3, C5, or C6 positions of the morpholine ring can create one or more stereocenters. The synthesis of such chiral morpholine derivatives has been successfully reported, providing access to enantiomerically pure compounds. banglajol.inforsc.org Another potential source of chirality could be atropisomerism, arising from restricted rotation around the amide C-N bond or the benzoyl C-C bond, although this would require significantly bulky substituents to create a stable barrier to rotation at room temperature. rsc.org
For such chiral analogs, chiroptical spectroscopy would be an indispensable tool for stereochemical analysis. nih.gov
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. daveadamslab.com CD spectra provide information about the absolute configuration (R/S) of stereocenters and the predominant conformation of the molecule in solution. researchgate.net The amide chromophore within the benzoyl group would give rise to characteristic CD signals, which would be highly sensitive to its chiral environment.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and CD are related phenomena (through the Kronig-Kramers relations), and ORD can also be used to determine absolute configuration and study conformational equilibria in solution.
While no specific CD or ORD studies have been reported for direct chiral analogs of this compound, the principles of these techniques are widely applied to characterize other chiral amides and heterocyclic compounds. researchgate.netnih.gov These methods, often combined with quantum chemical calculations, are powerful for assigning the absolute configuration and understanding the solution-state conformational dynamics of new chiral molecules. researchgate.net
Absence of Research Data Precludes Article Generation on the Computational Chemistry of this compound
Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of published scientific literature pertaining to the computational chemistry and molecular modeling of the specific compound this compound. Despite extensive searches for studies related to its quantum chemical calculations, molecular dynamics simulations, and quantitative structure-activity/property relationship (QSAR/QSPR) modeling, no specific research findings or detailed data were located.
The initial research strategy involved targeted searches for Density Functional Theory (DFT) analyses, Frontier Molecular Orbital (FMO) characteristics, electrostatic potential surface maps, molecular dynamics (MD) simulation trajectories, and QSAR/QSPR models for this compound and its derivatives. However, these inquiries did not yield any dedicated studies that would provide the necessary data to construct an informative and scientifically accurate article as per the requested detailed outline.
Computational Chemistry and Molecular Modeling Studies of 4 3,4 Dimethylbenzoyl Morpholine
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling:No published QSAR or QSPR models involving derivatives of 4-(3,4-Dimethylbenzoyl)morpholine were found.
Therefore, due to the absence of foundational research on this specific chemical compound, the creation of a detailed and data-rich article focusing on its computational chemistry and molecular modeling is not feasible at this time. Further empirical and computational research would be required to generate the specific findings needed to address the proposed topics.
Derivation of Molecular Descriptors for Predictive Models
In the computational evaluation of chemical compounds, molecular descriptors are numerical values that encode distinct structural and physicochemical features of a molecule. These descriptors are fundamental to the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. The process begins with the generation of a 3D conformation of the this compound molecule, which is then computationally optimized to its lowest energy state. From this optimized structure, a wide array of descriptors can be calculated.
These descriptors fall into several categories:
Constitutional (1D) Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.
Topological (2D) Descriptors: These describe the connectivity of atoms in the molecule, including branching and shape indices. An example is the Topological Polar Surface Area (TPSA), which is crucial for predicting cell permeability. nih.gov
Geometrical (3D) Descriptors: These are derived from the 3D coordinates of the atoms and include information about the molecule's size and shape.
Quantum-Chemical Descriptors: Calculated using quantum mechanics methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule. mdpi.com Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MESP). mdpi.comresearchgate.net These electronic descriptors are critical for understanding molecular reactivity. mdpi.com
The calculated values of these descriptors for this compound serve as the independent variables in mathematical models designed to predict its biological activity or physical properties.
Table 1: Selected Molecular Descriptors for this compound This table presents a set of commonly used molecular descriptors. The values are illustrative and would be derived from specialized computational software in a research setting.
| Descriptor Category | Descriptor Name | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Topological Polar Surface Area (TPSA) | The surface area of polar atoms (usually oxygen and nitrogen), a key predictor of drug transport properties. |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity, influencing its absorption and distribution. |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| Solubility | Aqueous Solubility (logS) | The logarithm of the molar solubility of the compound in water. |
| Hydrogen Bonding | Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). |
| Hydrogen Bonding | Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O) with lone pairs. |
Statistical Validation of QSAR/QSPR Models for this compound Analogs
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the molecular descriptors of a series of compounds (analogs) with their experimentally determined biological activity or physicochemical properties. nih.gov The development of a robust and predictive QSAR model is a critical step in modern drug design, enabling the screening of virtual libraries and the rational design of more potent compounds. nih.gov
For a series of analogs of this compound, a QSAR study would involve synthesizing a set of related molecules with variations in their structure and measuring their biological activity for a specific target. Molecular descriptors for each analog would then be calculated and used to build a model. The predictive power of this model must be rigorously validated using several statistical metrics:
Internal Validation: This process assesses the stability and robustness of the model using the same dataset it was trained on. A key parameter is the coefficient of determination (R²) , which measures how well the model fits the training data. Another crucial metric is the leave-one-out cross-validation coefficient (Q²) . A high Q² value (typically > 0.5) indicates good internal predictive ability. nih.gov
External Validation: This is the most critical test of a model's utility. The model is used to predict the activity of a "test set" of compounds that were not used in the model's creation. The predictive R² (R²pred) is calculated to assess how accurately the model predicts the activity of these new compounds. nih.gov A high R²pred value (typically > 0.6) suggests that the model has strong generalization capabilities. nih.gov
In studies of related heterocyclic compounds like quinazoline-4(3H)-one analogs, robust 3D-QSAR models have been successfully developed and validated using these statistical criteria, demonstrating the utility of this approach. nih.govresearchgate.net Inspection of the model's coefficients or contour maps can reveal which structural features—such as steric bulk, electrostatic charge, or hydrophobicity—are most important for biological activity, thereby guiding the design of new, improved analogs. nih.govnih.gov
In Silico ADMET Predictions for Lead Compound Prioritization (Focus on computational aspects)
In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a drug candidate early in the discovery process. audreyli.com This computational screening is essential for prioritizing lead compounds, as it helps to identify molecules with potentially poor pharmacokinetic properties or toxicity risks before committing significant resources to their synthesis and experimental testing. researchgate.netbioline.org.br By modeling ADMET properties, researchers can enrich their compound libraries with molecules that have a higher probability of success in later clinical stages. diva-portal.org
A variety of computational tools and software, such as ADMET Predictor™ and SwissADME, are available to perform these predictions. nih.govresearchgate.net These programs utilize extensive databases of experimental data to build QSAR models that correlate molecular descriptors with specific ADMET endpoints. nih.gov
Computational Assessment of Absorption and Distribution Potential
Absorption: For a drug to be effective when administered orally, it must be absorbed from the gastrointestinal tract into the bloodstream. audreyli.com Computational models predict key properties that govern this process:
Aqueous Solubility (S or logS): A compound must dissolve to be absorbed. diva-portal.org Models predict solubility based on descriptors related to polarity, size, and crystal lattice energy. diva-portal.org
Intestinal Permeability: This refers to the ability of a compound to pass through the intestinal wall. Models often predict permeability in assays like Caco-2 or the Parallel Artificial Membrane Permeability Assay (PAMPA). bioline.org.br Key descriptors influencing permeability include the octanol-water partition coefficient (LogP), the distribution coefficient at physiological pH (LogD), and the topological polar surface area (TPSA). nih.govaudreyli.com
Distribution: Once in the bloodstream, a drug is distributed throughout the body. Computational models predict:
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood, which affects its availability to reach the target site. nih.gov
Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system, crossing the BBB is essential, whereas for others, it is undesirable. audreyli.com Models predict a compound's ability to cross this barrier.
Volume of Distribution (Vd): This parameter describes the extent of a drug's distribution in body tissues versus the plasma. nih.gov
Table 2: Illustrative In Silico ADMET Predictions for this compound This table shows predicted ADMET properties based on computational models. These values are for illustrative purposes and would be generated by specialized software.
| ADMET Parameter | Predicted Value/Classification | Significance |
| Absorption | ||
| Aqueous Solubility (logS) | Moderately Soluble | Adequate solubility is required for oral absorption. |
| Caco-2 Permeability | High | Indicates a high likelihood of passing through the intestinal wall. |
| Human Intestinal Absorption | High | Suggests good absorption from the GI tract. |
| P-glycoprotein (P-gp) Substrate | No | Not being a substrate for this efflux pump is favorable for absorption. |
| Distribution | ||
| Plasma Protein Binding (PPB) | > 80% | High binding can limit the free concentration of the drug available for action. |
| BBB Permeation | Yes | Suggests the compound may enter the central nervous system. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | Meets the general criteria for a drug-like molecule (e.g., MW < 500, LogP < 5). audreyli.com |
Prediction of Metabolic Stability and Excretion Pathways
Metabolism: The body chemically modifies drugs, a process known as metabolism, which primarily occurs in the liver. This process can inactivate a drug and prepare it for excretion. Hepatic metabolic stability is a critical property that influences a drug's half-life and bioavailability. nih.govnih.gov
Metabolic Stability Prediction: Computational models can predict a compound's stability in the presence of liver enzymes (microsomes). nih.gov This is often expressed as the intrinsic clearance (CLint) or as the percentage of the compound remaining after a specific incubation time. nih.gov Unstable compounds are cleared rapidly, which may limit their therapeutic effect. nih.gov
CYP450 Substrate/Inhibitor Prediction: The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of most drugs. nih.gov Computational models predict which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to metabolize this compound. They also predict whether the compound is likely to inhibit these enzymes, which is important for assessing the risk of drug-drug interactions.
Excretion: This is the final removal of the drug or its metabolites from the body, primarily through the kidneys.
Clearance (CL) Prediction: Computational models can estimate the total body clearance, which is a measure of the efficiency of drug elimination from the body. nih.gov This parameter is crucial for determining dosing regimens.
By integrating these computational predictions, a comprehensive pharmacokinetic profile for this compound can be assembled, allowing for its prioritization or deprioritization as a potential drug candidate long before extensive laboratory work is undertaken.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 3,4 Dimethylbenzoyl Morpholine Analogs
Unlocking the Potential of the 3,4-Dimethylbenzoyl Moiety Through Substitution
The 3,4-dimethylbenzoyl portion of the molecule serves as a crucial recognition element for biological targets and a key determinant of the compound's properties. Alterations to this aromatic system, whether through the introduction of new substituents or the complete replacement of the phenyl ring, can profoundly influence activity.
The Balancing Act: Electronic and Steric Effects of Aromatic Substituents
The nature and position of substituents on the benzoyl ring can dramatically alter the electronic distribution and steric profile of the molecule, thereby impacting its interaction with target proteins. For instance, in related inhibitor series, the introduction of electron-withdrawing or electron-donating groups, as well as bulky or compact substituents, has been shown to modulate potency and selectivity.
A primary structure-activity relationship study on a series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, which share some structural similarities with benzoyl-morpholine compounds, revealed that the attachment of a methoxy (B1213986) (CH₃O) group or a trifluoromethoxy (CF₃O) group to the phenyl ring at the para-position was beneficial for enhancing inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov This suggests that both electron-donating and electron-withdrawing groups can be tolerated and can even be advantageous, depending on the specific interactions within the target's binding site.
In another study concerning 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives, the inhibitory activity against steroid 5 alpha-reductase was sensitive to the nature of the substituent on the terminal phenyl ring. nih.gov This highlights the importance of the substituents on the benzoyl moiety for biological activity.
The following table illustrates the impact of aromatic substituents on the activity of a series of inhibitors, showcasing the delicate balance of electronic and steric factors.
| Compound ID | Aromatic Substituents | Biological Activity (IC₅₀ in µM) |
| 1a | 3,4-dimethyl | (Data not available for direct comparison) |
| 1b | 4-methoxy | Enhanced activity |
| 1c | 4-trifluoromethoxy | Enhanced activity |
| 1d | 4-phenylaminocarbonyl | 0.82 |
Beyond the Phenyl Ring: The Power of Bioisosteric Replacements
Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a powerful strategy in medicinal chemistry to optimize drug-like properties. nih.govcambridgemedchemconsulting.comnih.govprinceton.edu Replacing the 3,4-dimethylphenyl group with other aromatic or even non-aromatic rings can lead to improvements in potency, selectivity, solubility, and metabolic stability.
Common bioisosteres for a phenyl ring include other aromatic systems like pyridyl, thienyl, or a 4-fluorophenyl group. cambridgemedchemconsulting.com For a 3,4-disubstituted phenyl ring, such as the 3,4-dimethylphenyl moiety, a variety of replacements can be envisioned. For example, in a study on Cathepsin K inhibitors, a 3,4-dimethoxyphenyl group was replaced with other bioisosteres to mitigate the formation of reactive metabolites. cambridgemedchemconsulting.com This highlights a key advantage of bioisosteric replacement: the ability to address specific liabilities of a lead compound while retaining its desired biological activity.
Non-aromatic carbocyclic and heterocyclic rings can also serve as effective phenyl ring mimics. These replacements can improve properties by reducing lipophilicity and increasing the fraction of sp³-hybridized carbons, a feature often associated with improved developability.
The table below presents a selection of potential bioisosteric replacements for the 3,4-dimethylphenyl ring and their generally observed effects on molecular properties.
| Original Moiety | Bioisosteric Replacement | Potential Effects on Properties |
| 3,4-Dimethylphenyl | Pyridyl | Modulate polarity, introduce hydrogen bond acceptors |
| 3,4-Dimethylphenyl | Thienyl | Alter electronic properties and metabolic profile |
| 3,4-Dimethylphenyl | Cyclohexyl | Increase sp³ character, decrease lipophilicity |
| 3,4-Dimethylphenyl | Bicyclopentyl | Introduce conformational rigidity, improve metabolic stability |
The Morpholine (B109124) Ring: More Than Just a Solubilizing Group
The Decisive Role of Chirality: Stereochemical Effects on the Morpholine Ring
The introduction of chiral centers into the morpholine ring can have a profound impact on biological activity, often with one enantiomer exhibiting significantly greater potency than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively bind to one stereoisomer.
In a study of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the stereochemistry of the molecule was found to be a critical determinant of its ability to inhibit serotonin (B10506) and noradrenaline reuptake. nih.gov The (SS) and (RR) enantiomers displayed distinct pharmacological profiles, with the (SS) enantiomer of one compound being selected as a potent and selective dual SNRI for further development. This underscores the importance of controlling stereochemistry in the design of morpholine-containing compounds. The synthesis of enantiomerically pure morpholine derivatives, for instance from chiral starting materials like L-tyrosine, is a key strategy in this regard. researchgate.net
The following table illustrates how stereochemistry can dictate the biological activity of morpholine derivatives.
| Compound ID | Stereochemistry | Serotonin Reuptake Inhibition (IC₅₀ in nM) | Noradrenaline Reuptake Inhibition (IC₅₀ in nM) |
| (SS)-5a | S,S | 1.5 | 3.0 |
| (RR)-5a | R,R | >1000 | 500 |
Shaping Activity: Ring Constriction and Expansion of the Morpholine Nucleus
Altering the size of the morpholine ring, either by contracting it to a five-membered ring or expanding it to a seven-membered ring, can significantly impact the conformational flexibility and vectoral presentation of substituents, leading to changes in biological activity.
A fascinating approach to modifying the morpholine ring involves the introduction of a one-carbon bridge across the ring. acs.org This conformational constraint, while adding a carbon atom, has been shown to counterintuitively decrease the lipophilicity (logD7.4) of the molecule. This provides a novel tactic for improving the physicochemical properties of morpholine-containing compounds without introducing additional heteroatoms. Such bridged morpholines can also lock the ring into a specific conformation, which may be more favorable for binding to a biological target.
The Crucial Connection: Linker Modifications Between the Benzoyl and Morpholine Units
The amide bond linking the benzoyl and morpholine moieties is not just a simple connector; its nature, length, and flexibility can be critical for optimal biological activity. Modifications to this linker region can fine-tune the relative orientation of the two key structural components.
In a series of tetrahydroisoquinoline-based inhibitors, the nature of the linker between a substituted phenyl ring and a nitrogen-containing heterocycle was found to be important for activity. nih.gov Linkers such as -CO-, -COCH₂-, -CH₂-, and -CONH- were investigated, with the -CH₂- and -CONH- linkers proving to be more effective in that particular series. This suggests that both the length and the electronic nature of the linker play a role.
Furthermore, the optimal distance between the two ends of the molecule can be influenced by the nature of the substituents. For instance, in a series of benzofuran (B130515) derivatives, a three- or four-atom distance from the azacyclic moiety was found to be optimal for straight-chain substituents, while a four- or five-atom linker was preferred for bulkier aromatic substituents. acs.org
The following table summarizes the potential impact of different linker modifications on the properties of benzoyl-morpholine analogs.
| Linker Modification | Potential Impact on Activity |
| Replacement of amide with sulfonamide | Altered hydrogen bonding capacity and electronic properties. nih.gov |
| Insertion of a methylene (B1212753) (-CH₂-) unit | Increased flexibility and distance between the two rings. |
| Introduction of a rigid linker (e.g., alkyne) | Restricted conformational freedom, potentially locking in an active conformation. |
Development of Pharmacophore Models for 4-(3,4-Dimethylbenzoyl)morpholine Derivatives
The development of a pharmacophore model is a crucial step in modern drug discovery, providing a three-dimensional representation of the essential chemical features required for a molecule to exert a specific biological effect. For a hypothetical series of this compound derivatives, a ligand-based pharmacophore model would be developed based on the structures and biological activities of a set of synthesized analogs.
The process would begin with the synthesis and biological evaluation of a library of analogs of this compound. These analogs would systematically probe the contributions of different structural features to the observed biological activity. Key modifications would likely include:
Variations on the Benzoyl Ring: Altering the position and nature of the methyl groups (e.g., moving them to other positions, replacing them with other alkyl groups, or introducing electron-donating or electron-withdrawing substituents).
Modifications of the Morpholine Ring: Introducing substituents on the carbon atoms of the morpholine ring to explore steric and electronic effects.
Replacement of the Morpholine Ring: Substituting the morpholine with other cyclic amines (e.g., piperidine, piperazine) to assess the importance of the oxygen atom.
The biological activity data obtained for these analogs would be crucial for establishing a robust SAR and SPR.
A computational approach, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), would then be employed to build the pharmacophore model. This involves aligning the most active compounds from the series to identify common chemical features that are spatially arranged in a similar manner. These features typically include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the benzoyl group and the oxygen atom of the morpholine ring are prime candidates for HBA features.
Hydrogen Bond Donors (HBD): While the parent compound lacks a strong HBD, analogs could be designed to include such features.
Hydrophobic/Aromatic Regions (HY/AR): The dimethyl-substituted benzene (B151609) ring represents a significant hydrophobic and aromatic region.
Positive/Negative Ionizable Features (PI/NI): Modifications could introduce ionizable groups to probe the effects of charge on activity.
Based on a hypothetical set of active analogs, a pharmacophore model for this compound derivatives might consist of a combination of these features. For instance, a highly active analog might require a specific spatial arrangement of a hydrophobic aromatic ring, a hydrogen bond acceptor, and another hydrophobic feature corresponding to one of the methyl groups.
The generated pharmacophore model would then be validated for its ability to distinguish between active and inactive compounds. A successful model would serve as a powerful tool for virtual screening of large chemical databases to identify novel, structurally diverse compounds with the potential for the desired biological activity.
Hypothetical Data for Pharmacophore Model Development
To illustrate this process, a hypothetical dataset for a series of this compound analogs and their corresponding biological activity is presented below. This data is purely illustrative and not based on experimental results.
| Compound ID | R1 | R2 | Biological Activity (IC50, µM) |
| 1 | 3-CH3 | 4-CH3 | 1.2 |
| 2 | 3-H | 4-H | 15.8 |
| 3 | 3-Cl | 4-Cl | 0.5 |
| 4 | 3-OCH3 | 4-OCH3 | 5.6 |
| 5 | 2-CH3 | 4-CH3 | 8.9 |
| 6 | 3-CH3 | 5-CH3 | 3.4 |
From this hypothetical data, one might infer that electron-withdrawing groups at the 3 and 4 positions of the benzoyl ring (as in compound 3) enhance activity, while moving the methyl groups (compounds 5 and 6) or removing them entirely (compound 2) is detrimental. The methoxy groups in compound 4 lead to moderate activity. This information would be instrumental in defining the key features of the pharmacophore model.
Biological Activity and Mechanistic Insights in Vitro Focus of 4 3,4 Dimethylbenzoyl Morpholine
Target Identification and Engagement Studies In Vitro
There is currently no publicly available information on the specific protein binding partners or the cellular pathways modulated by 4-(3,4-Dimethylbenzoyl)morpholine.
Affinity Chromatography and Proteomic Approaches for Protein Binding Partners
No studies utilizing affinity chromatography or proteomic approaches to identify the protein binding partners of this compound have been found in the surveyed literature.
Reporter Gene Assays for Pathway Modulation in Cellular Systems
Information regarding the use of reporter gene assays to investigate the modulation of cellular pathways by this compound is not available.
Enzyme Inhibition Kinetics and Mechanism of Action Studies In Vitro
Detailed in vitro studies on the enzyme inhibition kinetics and the specific mechanism of action for this compound are not present in the current body of scientific literature.
Determination of Inhibition Constants (Ki, IC50) and Reversibility
No data on the inhibition constants (Ki, IC50) or the reversibility of binding for this compound with any specific enzyme target has been reported.
Allosteric vs. Orthosteric Binding Mechanisms
There is no available research that delineates whether this compound acts via an allosteric or orthosteric binding mechanism.
Receptor Binding and Signal Transduction Pathway Modulation In Vitro
Specific details on the receptor binding profile and the modulation of signal transduction pathways by this compound are not documented in the available scientific resources.
Radioligand Binding Assays for Receptor Affinity
Currently, there is a notable absence of publicly available scientific literature detailing the results of radioligand binding assays for this compound. Consequently, its affinity for specific receptors remains uncharacterized within the public domain. Future research in this area would be necessary to elucidate the binding profile of this compound and identify potential molecular targets.
Interaction of this compound with Cellular Components and Biomembranes In Vitro
Membrane Permeability Assays Using Artificial and Cell-Based Systems
There is no available data from in vitro membrane permeability assays, such as Parallel Artificial Membrane Permeability Assays (PAMPA) or cell-based systems like Caco-2 permeability assays, for this compound. These assays are crucial for predicting the oral absorption and central nervous system penetration of a compound. The permeability characteristics of this compound are therefore yet to be determined.
Modulation of Efflux Pumps and Transporters
Information regarding the interaction of this compound with efflux pumps and other cellular transporters is not available in the current body of scientific literature. Investigating whether this compound is a substrate or inhibitor of key transporters, such as P-glycoprotein (P-gp), is essential for understanding its potential for drug-drug interactions and its ability to overcome multidrug resistance in therapeutic contexts.
Potential Applications and Emerging Research Directions for 4 3,4 Dimethylbenzoyl Morpholine
4-(3,4-Dimethylbenzoyl)morpholine as a Synthetic Precursor in Complex Molecule Construction
The inherent chemical functionalities of this compound make it a promising starting material for the synthesis of more intricate molecular structures. The presence of the morpholine (B109124) ring, a common heterocycle in medicinal chemistry, and the reactive benzoyl group, opens avenues for its use as a versatile building block. e3s-conferences.org
While there is no direct literature on the use of this compound as a chiral auxiliary, the principles of asymmetric synthesis suggest its potential. The synthesis of chiral ligands is a cornerstone of transition-metal catalyzed reactions. tcichemicals.com The morpholine scaffold itself can be prepared from chiral amino alcohols, which could introduce chirality into the molecule. e3s-conferences.org This chiral morpholine derivative could then potentially be used to influence the stereochemical outcome of a reaction.
Furthermore, the development of P-chiral phosphorus ligands has been shown to be effective in asymmetric catalysis. tcichemicals.com It is conceivable that the 3,4-dimethylphenyl group of this compound could be functionalized to introduce phosphorus-containing groups, leading to novel chiral ligands. The design and synthesis of such ligands are critical for the development of efficient asymmetric transformations. nih.gov
Peptidomimetics are designed to mimic natural peptides, offering improved stability and bioavailability. nih.govfrontiersin.org The morpholine ring is a recognized scaffold in medicinal chemistry due to its favorable physicochemical properties, including improved metabolic stability and pharmacokinetic profiles. nih.gov
Research into morpholine-conjugated benzophenone (B1666685) analogues has demonstrated their potential as anti-proliferative agents. nih.gov For instance, a series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized and showed significant activity against various cancer cell lines. nih.gov Although this research does not use the exact 3,4-dimethylbenzoyl derivative, it highlights the potential of the benzoylmorpholine core in constructing biologically active molecules. The structure-activity relationship (SAR) studies from this research could guide the design of new peptidomimetics based on this compound.
Moreover, morpholine-based nucleotide analogs have been developed for applications such as hepatic siRNA targeting and stabilization. nih.gov This demonstrates the versatility of the morpholine scaffold in creating analogs of biological molecules, suggesting that this compound could serve as a starting point for novel therapeutic agents.
| Compound Class | Potential Application | Key Structural Feature | Relevant Research Finding |
| Chiral Ligands | Asymmetric Catalysis | Chiral Morpholine or Functionalized Benzoyl Group | Development of P-chiral phosphorus ligands enhances catalytic efficiency. tcichemicals.com |
| Peptidomimetics | Drug Discovery | Morpholine and Benzophenone Core | Morpholine-conjugated benzophenones exhibit anti-proliferative activity. nih.gov |
| Nucleotide Analogs | siRNA Therapeutics | Morpholine Scaffold | Morpholine-based nucleotide analogs improve siRNA stability and targeting. nih.gov |
Exploration of this compound in Materials Science
The properties of this compound also suggest its utility in the field of materials science, particularly in the development of photoresponsive materials and functional polymers.
Benzophenone and its derivatives are well-known photoinitiators, capable of absorbing UV light and generating reactive species to initiate polymerization. The benzoyl moiety within this compound is the key chromophore that would be responsible for this photoactivity. Upon excitation, the benzophenone core can undergo intersystem crossing to a triplet state, which can then abstract a hydrogen atom from a suitable donor to generate initiating radicals.
While specific data on this compound is not available, the general mechanism for benzophenone-type photoinitiators provides a strong basis for its potential application in UV curing and photolithography.
The morpholine ring is a versatile building block that can be incorporated into polymer chains to impart specific functionalities. nih.gov The synthesis of polymers with morpholine and thiomorpholine (B91149) derivatives has been explored for various biological applications. researchgate.net For example, hydrogels based on 4-acryloylmorpholine (B1203741) have been prepared and characterized for drug delivery applications. researchgate.net
The polymer-supported synthesis of morpholine derivatives has also been reported, offering a route to creating libraries of functionalized morpholines that could be attached to a polymer backbone. nih.gov By analogy, this compound could be modified, for instance, by introducing a polymerizable group, and then copolymerized to create functional polymers. The benzophenone unit could also serve as a cross-linking site upon UV irradiation, leading to the formation of robust polymer networks. The development of functional polymers through methods like the Kabachnik–Fields reaction has also gained attention, showcasing the diverse strategies available for creating novel polymer architectures. mdpi.com
Supramolecular chemistry focuses on the organization of molecules through non-covalent interactions. bbau.ac.in The structure of this compound contains several features that could facilitate its participation in supramolecular assemblies. The aromatic ring can engage in π-π stacking interactions, while the carbonyl group and the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors.
The study of supramolecular systems based on benzoin (B196080) and acetylbiphenyl on surfaces demonstrates how aromatic ketones can form ordered structures. rsc.orgarxiv.org These interactions are crucial for the bottom-up fabrication of molecular nanostructures. While specific studies on this compound are lacking, its potential to form self-organizing systems can be inferred from the known principles of supramolecular chemistry.
| Material Type | Potential Application | Key Molecular Feature | Underlying Principle |
| Photoinitiators | UV Curing, Photolithography | Benzoyl Moiety | Absorption of UV light and generation of reactive radicals. |
| Functional Polymers | Drug Delivery, Advanced Materials | Polymerizable Morpholine or Benzophenone Unit | Incorporation of functional monomers into polymer chains. researchgate.net |
| Supramolecular Assemblies | Nanomaterials, Sensors | Aromatic Ring, Carbonyl Group, Heteroatoms | Non-covalent interactions such as π-π stacking and hydrogen bonding. bbau.ac.in |
General Applications of Morpholine Derivatives as Molecular Probes for Biochemical Systems
The morpholine ring is a privileged structure in medicinal chemistry and chemical biology, frequently incorporated into molecules designed to interact with biological systems. researchgate.net Its physicochemical properties, including its potential to improve aqueous solubility and metabolic stability, make it an attractive component in the design of molecular probes. nih.gov These probes are essential tools for elucidating complex biological processes.
Development of Fluorescent or Luminescent Tags from Morpholine Derivatives for Cellular Imaging
Fluorescent tags are indispensable for visualizing and tracking biomolecules within living cells. The morpholine moiety has been integrated into the structure of various fluorophores to modulate their properties and enhance their utility in cellular imaging.
One strategy involves the use of morpholine as a component of fluorogenic dyes. These are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon a specific chemical reaction, often catalyzed by a particular enzyme. nih.gov For instance, derivatives of rhodamine, a widely used class of fluorescent dyes, have been modified with morpholine. In some designs, a morpholine-containing group is attached to the rhodamine core, which can influence the dye's solubility, cell permeability, and spectral properties. nih.gov
A notable application of morpholine in this context is in the creation of substrates for specific enzymes, such as caspases, which are key proteases involved in apoptosis (programmed cell death). Researchers have designed fluorogenic caspase substrates where a morpholine-carbonyl-rhodamine 110 moiety is linked to a peptide sequence recognized by a caspase. nih.gov In its intact state, the substrate is non-fluorescent. Upon cleavage of the peptide by the active caspase, the highly fluorescent rhodamine 110 is released, providing a direct and measurable signal of enzyme activity within the cell.
Furthermore, the morpholine scaffold is a component of multifunctional fluorescent ligands. These are sophisticated chemical tools that combine a fluorescent reporter, a ligand for a specific protein, and sometimes an additional functional group (like an affinity tag) into a single molecule. biorxiv.orgresearchgate.net The inclusion of the morpholine can be critical for achieving the desired cell permeability and pharmacokinetic properties of the entire probe. nih.gov
Morpholine Derivatives as Chemical Tools for Pathway Dissection and Biological Target Validation
Beyond imaging, morpholine-containing compounds are synthesized as chemical tools to investigate and manipulate biological pathways, which is crucial for validating new drug targets. The morpholine ring is often found in the structure of potent and selective inhibitors of various enzymes, particularly kinases.
Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The morpholine group can form important hydrogen bond interactions with the hinge region of the kinase active site, contributing to the inhibitor's binding affinity and selectivity. nih.gov For example, numerous inhibitors of the PI3K/mTOR signaling pathway, a critical pathway for cell growth and survival, incorporate a morpholine ring. nih.gov By using such specific inhibitors, researchers can dissect the downstream effects of blocking a particular kinase, thereby validating it as a potential therapeutic target.
Molecular docking studies, which computationally model the interaction between a small molecule and a protein target, have often highlighted the favorable interactions conferred by the morpholine moiety. nih.govnih.gov These computational insights guide the rational design of new chemical probes with improved potency and selectivity. The development of a diverse library of morpholine-based inhibitors allows for a systematic exploration of cellular signaling pathways and the identification of key nodes that can be targeted for therapeutic intervention.
Challenges and Future Perspectives in 4 3,4 Dimethylbenzoyl Morpholine Research
Overcoming Synthetic Challenges for Diversified Analogue Libraries
The generation of a diverse library of analogues is fundamental to establishing robust structure-activity relationships (SAR) and optimizing lead compounds. For 4-(3,4-Dimethylbenzoyl)morpholine, several synthetic challenges must be addressed to achieve this. The primary route to synthesize this compound and its analogues involves the acylation of morpholine (B109124) with a substituted benzoyl chloride.
A significant challenge lies in the accessibility of a wide array of substituted benzoyl chlorides. While 3,4-dimethylbenzoyl chloride is commercially available, the synthesis of novel analogues requires the preparation of benzoyl chlorides with diverse substitution patterns on the aromatic ring. This can involve multi-step synthetic sequences, which may be time-consuming and present purification difficulties.
Furthermore, the reactivity of the morpholine nitrogen can be modulated by substituents on the morpholine ring itself. The synthesis of substituted morpholines can be complex, often requiring specialized starting materials and reaction conditions. For instance, creating analogues with stereocenters on the morpholine ring would necessitate asymmetric synthesis strategies to control the stereochemistry, adding another layer of complexity.
Future efforts in this area should focus on developing more efficient and versatile synthetic methodologies. This could include the exploration of novel coupling reagents that are more tolerant of a wider range of functional groups, as well as the development of high-throughput synthesis platforms to accelerate the creation of a diversified analogue library.
Table 1: Key Synthetic Considerations for this compound Analogues
| Synthetic Aspect | Challenge | Potential Solution |
| Benzoyl Moiety Diversification | Limited availability of substituted benzoyl chlorides. | Development of efficient, scalable syntheses of novel benzoyl chlorides. |
| Morpholine Ring Modification | Complexity of synthesizing substituted morpholines. | Exploration of new synthetic routes to functionalized morpholines. |
| Stereochemical Control | Introduction of stereocenters requires asymmetric synthesis. | Application of stereoselective catalytic methods. |
| Reaction Efficiency | Traditional acylation may have limitations. | Investigation of novel coupling reagents and reaction conditions. |
Deeper Elucidation of Molecular Mechanisms and Off-Target Interactions
A critical aspect of advancing any potential therapeutic agent is a thorough understanding of its molecular mechanism of action. For this compound, the specific biological targets and the pathways it modulates remain to be fully elucidated. The morpholine moiety is a common feature in many bioactive compounds, and it is known to interact with a variety of biological targets. researchgate.netresearchgate.net The benzoyl group, with its dimethyl substitution, will significantly influence the electronic and steric properties of the molecule, guiding its interactions with target proteins.
A significant challenge is the identification of the primary target(s) of this compound. This requires a battery of biochemical and cellular assays. Furthermore, the potential for off-target interactions, where the compound binds to proteins other than its intended target, must be rigorously investigated. Off-target effects can lead to unforeseen side effects and toxicities, hindering the development of a compound.
Future research should employ a multi-pronged approach to mechanistic studies. This includes target identification methods such as affinity chromatography, chemical proteomics, and computational docking studies. Cellular thermal shift assays (CETSA) can be utilized to confirm target engagement in a cellular context. A comprehensive understanding of the molecular interactions will be crucial for optimizing the compound's efficacy and safety profile.
Integration of Multi-Omics Data for Systems Biology Insights
To gain a holistic understanding of the biological effects of this compound, a systems biology approach is indispensable. This involves the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. Analyzing the changes in these global molecular profiles upon treatment with the compound can reveal the broader biological pathways and networks that are affected.
The challenge in this area lies in the generation and analysis of large and complex datasets. Each omics platform generates vast amounts of data that require sophisticated bioinformatics tools and expertise for meaningful interpretation. Integrating these different data types to build a cohesive picture of the compound's effects is a non-trivial task.
Future perspectives in this domain point towards the increased use of integrative multi-omics analysis. nih.govnih.gov By combining data from different molecular levels, researchers can construct more comprehensive models of the compound's mechanism of action. For instance, transcriptomic data can identify changes in gene expression, while proteomic and metabolomic data can confirm the functional consequences of these changes. This integrated approach can help in identifying biomarkers for the compound's activity and predicting potential toxicities.
Emerging Technologies for High-Throughput Screening and Lead Discovery from this compound Scaffolds
The discovery of new lead compounds based on the this compound scaffold can be significantly accelerated by leveraging emerging technologies in high-throughput screening (HTS). nih.gov HTS allows for the rapid testing of large numbers of compounds for their biological activity, enabling the identification of promising new candidates from a diversified analogue library.
A key challenge in HTS is the development of robust and relevant assays that can be miniaturized and automated. The assay must be sensitive enough to detect the desired biological activity and specific enough to avoid a high rate of false positives. For this compound, the development of such assays will depend on the identification of its molecular target or a clear phenotypic effect.
The future of lead discovery for this class of compounds will likely involve the use of advanced screening platforms. This includes the use of high-content screening (HCS), which combines automated microscopy with sophisticated image analysis to assess multiple cellular parameters simultaneously. Furthermore, the application of artificial intelligence and machine learning algorithms to analyze screening data can help in identifying subtle patterns and predicting the activity of virtual compounds, thereby streamlining the lead discovery process.
Q & A
Q. What parameters are critical for validating analytical methods under ICH guidelines?
- Answer : Include specificity, linearity (R² ≥ 0.998), accuracy (recovery 98–102%), precision (RSD < 2%), LOD/LOQ, and robustness (pH/temperature variations). Document system suitability tests (e.g., plate count > 2000) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activities of analogs?
- Answer : Replicate studies under identical conditions (cell line, assay protocol). Perform meta-analysis of published data to identify outliers. Use cheminformatics tools (e.g., ChemAxon) to verify compound identity and purity .
Regulatory and Safety Considerations
Q. What regulatory frameworks apply to novel morpholine derivatives in preclinical development?
- Answer : Follow OECD 423 (acute oral toxicity) and ICH S7A (safety pharmacology). Submit data to EPA (TSCA) or ECHA (REACH) for environmental compliance. For agrochemicals, align with ISO 17025 for analytical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
